N-Cyclohex-2-en-1-yl-2-methyl-aniline
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Overview
Description
N-Cyclohex-2-en-1-yl-2-methyl-aniline is an organic compound with the molecular formula C13H17N It is a derivative of aniline, where the aniline nitrogen is bonded to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohex-2-en-1-yl-2-methyl-aniline typically involves the reaction of aniline with 3-bromocyclohexene. The process begins with the dropwise addition of 3-bromocyclohexene to aniline in a 1:4 molar ratio. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohex-2-en-1-yl-2-methyl-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the cyclohexene ring or the aniline moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines.
Scientific Research Applications
N-Cyclohex-2-en-1-yl-2-methyl-aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: It can serve as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-Cyclohex-2-en-1-yl-2-methyl-aniline involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclohexen-1-one: This compound shares a similar cyclohexene ring structure but differs in its functional groups.
N-[(3-(Anilinomethylene)-2-chloro-1-cyclohexen-1-yl)methylene]aniline hydrochloride: This compound has a similar core structure but includes additional substituents.
Uniqueness
N-Cyclohex-2-en-1-yl-2-methyl-aniline is unique due to its specific combination of a cyclohexene ring and aniline moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-yl-2-methylaniline |
InChI |
InChI=1S/C13H17N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h3,5-8,10,12,14H,2,4,9H2,1H3 |
InChI Key |
IHGYAEMYIAMANS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2CCCC=C2 |
Origin of Product |
United States |
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